3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate
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Overview
Description
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a decyloxy group attached to the 3-position of a hydroxypropyl chain, which is further connected to a 4-hydroxybenzoate moiety. Hydroxybenzoates are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-(decyloxy)-2-hydroxypropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.
Industry: Utilized in the formulation of cosmetics, personal care products, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor to many hydroxybenzoate derivatives, known for its use in the synthesis of parabens.
3-Hydroxybenzoic acid: An isomer of 4-hydroxybenzoic acid with similar chemical properties.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pharmaceuticals, particularly in the formulation of aspirin.
Uniqueness
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate is unique due to the presence of the decyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
106822-70-2 |
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Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(3-decoxy-2-hydroxypropyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-5-6-7-8-9-14-24-15-19(22)16-25-20(23)17-10-12-18(21)13-11-17/h10-13,19,21-22H,2-9,14-16H2,1H3 |
InChI Key |
AYHKEANDVKPHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(COC(=O)C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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